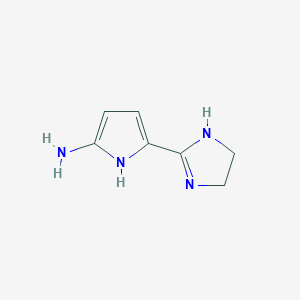
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is a compound that features a unique structure combining an imidazolidine ring with a pyrrole ring. This compound is part of the broader class of N-heterocyclic carbenes (NHCs), which are known for their strong σ-donating but poor π-accepting abilities. These properties make NHCs excellent ligands in coordination chemistry, particularly in the formation of stable metal complexes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine typically involves the reaction of imidazolidine derivatives with pyrrole derivatives under specific conditions. One common method includes the use of anhydrous dimethylformamide (DMF) as a solvent at elevated temperatures (around 80°C) for extended periods (up to 16 hours). The target compound is often obtained as a white solid with yields ranging from 69% to 80% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, such as continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The compound can undergo substitution reactions, particularly in the presence of halides and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions typically result in the formation of substituted imidazolidine or pyrrole derivatives .
Aplicaciones Científicas De Investigación
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which 2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine exerts its effects involves its strong σ-donating ability, which allows it to form stable complexes with transition metals. These complexes can then participate in various catalytic processes, facilitating reactions that would otherwise be less efficient or not possible. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with metal centers to enhance their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Imidazolidin-2-ylidene-based compounds: These include other NHCs with similar structures but different substituents on the imidazolidine ring.
Pyrrole-based compounds: Compounds that feature the pyrrole ring but lack the imidazolidine component.
Uniqueness
2-(Imidazolidin-2-ylidene)-2H-pyrrol-5-amine is unique due to its combination of the imidazolidine and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in coordination chemistry, offering advantages over other NHCs and pyrrole-based compounds in terms of stability and reactivity .
Propiedades
Fórmula molecular |
C7H10N4 |
|---|---|
Peso molecular |
150.18 g/mol |
Nombre IUPAC |
5-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrol-2-amine |
InChI |
InChI=1S/C7H10N4/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,11H,3-4,8H2,(H,9,10) |
Clave InChI |
DEJZEZXCUUUSQY-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)C2=CC=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


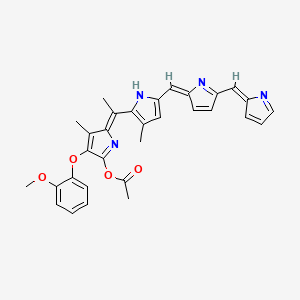

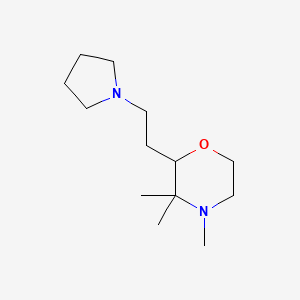
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
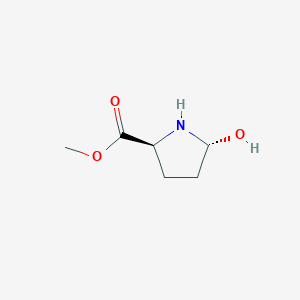
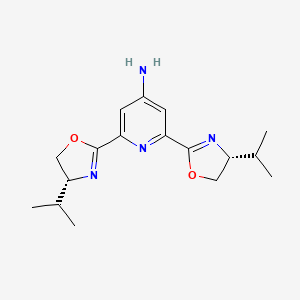
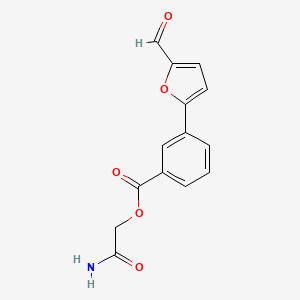
![2,2'-Bis(9-phosphabicyclo[3.3.1]nonan-9-ylmethyl)-1,1'-biphenyl](/img/structure/B12877172.png)
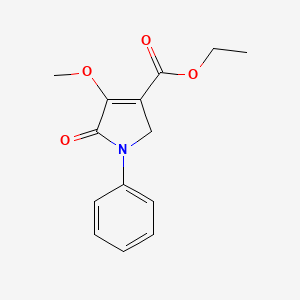
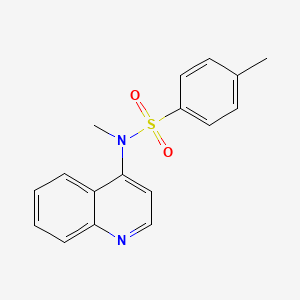
![N-[(4-Butoxyphenyl)methyl]quinolin-8-amine](/img/structure/B12877184.png)
![2-(Aminomethyl)-5-ethylbenzo[d]oxazole](/img/structure/B12877192.png)

